3-chloro-4-fluoro-N-(1-((5-phenyl-1,2,4-oxadiazol-3-yl)methyl)pyrrolidin-3-yl)benzenesulfonamide

Description

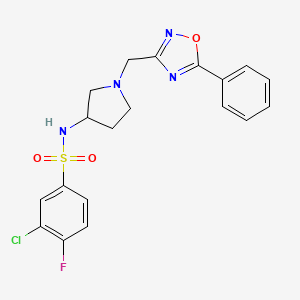

This compound features a benzenesulfonamide core substituted with chlorine (3-position) and fluorine (4-position). The sulfonamide nitrogen is connected to a pyrrolidin-3-yl group, which is further functionalized with a 5-phenyl-1,2,4-oxadiazole moiety via a methyl linker. Key structural attributes include:

- Electron-withdrawing substituents: Chloro and fluoro groups enhance electrophilicity and metabolic stability.

Properties

IUPAC Name |

3-chloro-4-fluoro-N-[1-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-3-yl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClFN4O3S/c20-16-10-15(6-7-17(16)21)29(26,27)24-14-8-9-25(11-14)12-18-22-19(28-23-18)13-4-2-1-3-5-13/h1-7,10,14,24H,8-9,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWBGZPREGMBDHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1NS(=O)(=O)C2=CC(=C(C=C2)F)Cl)CC3=NOC(=N3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClFN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-chloro-4-fluoro-N-(1-((5-phenyl-1,2,4-oxadiazol-3-yl)methyl)pyrrolidin-3-yl)benzenesulfonamide is a novel synthetic derivative that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and implications for drug development.

Chemical Structure and Properties

The compound is characterized by the presence of a 3-chloro-4-fluorophenyl moiety linked to a pyrrolidine ring and a 1,2,4-oxadiazole unit. The structural formula can be represented as follows:

This structure suggests potential interactions with various biological targets due to the diverse functional groups present.

Anticancer Properties

Research has indicated that compounds containing the 1,2,4-oxadiazole moiety exhibit significant anticancer activity. For instance, derivatives of 1,2,4-oxadiazole have shown efficacy against various cancer cell lines including HeLa (cervical cancer), CaCo-2 (colon cancer), and others with IC50 values ranging from 0.11 to 4.24 µM . The specific compound has been evaluated for its cytotoxic effects on tumor cells and has demonstrated promising results in preliminary assays.

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| HeLa | 1.9 | Moderate |

| CaCo-2 | 5.4 | Moderate |

| A2780 | 0.11 | High |

| MCF-7 | 0.16 | High |

The mechanism by which this compound exerts its anticancer effects may involve the inhibition of key enzymes such as Histone Deacetylases (HDAC) and Carbonic Anhydrases (CA) , which are known to play roles in cancer cell proliferation and survival . Additionally, the presence of the pyrrolidine ring may enhance the compound's ability to penetrate cellular membranes and interact with intracellular targets.

Antimicrobial Activity

In addition to its anticancer properties, the compound has been evaluated for antimicrobial activity. Studies have shown that derivatives with similar structures exhibit significant antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL . This suggests that modifications to the sulfonamide structure may enhance its bioactivity against a broader spectrum of microorganisms.

Case Studies

Several case studies have highlighted the therapeutic potential of compounds related to This compound :

- Anticancer Activity : In vitro studies demonstrated that this compound significantly inhibited cell growth in various cancer cell lines, suggesting its utility as a lead compound for further development .

- Antimicrobial Efficacy : A study reported that related pyrrolidine derivatives exhibited strong antibacterial properties, indicating potential applications in treating bacterial infections .

Comparison with Similar Compounds

Research Implications and Hypothesized Bioactivity

- Compound C: The pyrazolo-pyrimidine-chromenone system may target topoisomerases or cyclin-dependent kinases, as seen in related oncology candidates .

- Compound D : Triazolo-pyridazine’s rigidity could favor antimicrobial activity, though fluorine’s presence may shift selectivity toward anti-inflammatory targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.